![molecular formula C17H15N3O3 B5126200 2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126200.png)
2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic compound with various potential applications in scientific research. This compound is also known as TFP or TFPD and has been synthesized using different methods. The purpose of
Mechanism of Action
The mechanism of action of TFP is not fully understood. However, studies have shown that TFP can inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. TFP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory mediators, such as prostaglandins, and inhibit the proliferation of cancer cells. TFP has also been shown to induce the expression of heat shock proteins, which are involved in cellular stress response and can protect cells from damage.
Advantages and Limitations for Lab Experiments
One of the advantages of TFP is its versatility in scientific research. It can be used for various applications, such as the detection of metal ions, the synthesis of metal complexes, and the study of enzyme activity. However, TFP has limitations in terms of its solubility and stability. It can also be toxic at high concentrations, which can affect the accuracy of experimental results.
Future Directions
There are several future directions for TFP research. One direction is to investigate its potential as an anticancer agent. TFP can be modified to enhance its selectivity and potency against cancer cells. Another direction is to study the interactions between TFP and various enzymes, such as COX-2, to gain a better understanding of its mechanism of action. Additionally, TFP can be used as a scaffold for the design of new compounds with improved properties for various applications.
Conclusion:
In conclusion, 2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic compound with various potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TFP has shown promising results in various studies and has the potential to be developed further for various applications in the future.
Synthesis Methods
The synthesis of 2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 2-chloropyridine-3-carboxylic acid with 2-amino-5-(2-tetrahydrofuran-2-yl)-1,3,4-oxadiazole in the presence of a base such as potassium carbonate. The reaction occurs under reflux in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained after purification by column chromatography.
Scientific Research Applications
TFP has a wide range of potential applications in scientific research. It has been studied for its antitumor, anti-inflammatory, and antiviral properties. TFP has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. TFP can be used to study the interactions between proteins and ligands, as well as to investigate the mechanism of action of various enzymes.
properties
IUPAC Name |
5-[(2R)-oxolan-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-6-12(7-3-1)22-16-13(8-4-10-18-16)15-19-17(23-20-15)14-9-5-11-21-14/h1-4,6-8,10,14H,5,9,11H2/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKCBEHXTLJFHL-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)C3=C(N=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C2=NC(=NO2)C3=C(N=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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